Physicochemical Differentiation: 2,4-Dimethoxyphenyl vs. 4-Fluorophenyl Analog Enhances Hydrogen-Bonding Capacity and Reduces Lipophilicity
The target compound (CAS 1105252-20-7, C₂₅H₂₀FN₃O₄) possesses five hydrogen-bond acceptors (two methoxy oxygens, pyrimidine N1, carbonyl O, ether O) and one hydrogen-bond donor (amide NH), compared to three acceptors and one donor for N-(4-fluorophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide (CAS 1112426-76-2, C₂₃H₁₅F₂N₃O₂) [1]. The additional methoxy groups increase the topological polar surface area (tPSA) from approximately 64 Ų to approximately 87 Ų, and reduce calculated logP from ~4.5 to ~4.0, as estimated by fragment-based methods . These differences are relevant for aqueous solubility, passive permeability, and the ability to form key hinge-region hydrogen bonds in kinase ATP pockets [1].
| Evidence Dimension | Hydrogen-bond acceptor count / tPSA / cLogP |
|---|---|
| Target Compound Data | HBA = 5; tPSA ≈ 87 Ų; cLogP ≈ 4.0 |
| Comparator Or Baseline | N-(4-fluorophenyl) analog (CAS 1112426-76-2): HBA = 3; tPSA ≈ 64 Ų; cLogP ≈ 4.5 |
| Quantified Difference | +2 HBA; +23 Ų tPSA; −0.5 cLogP |
| Conditions | Calculated using fragment-based methods; tPSA and cLogP are estimated values |
Why This Matters
The higher HBA count and lower logP of the target compound predict improved aqueous solubility and altered kinase hinge-binding interactions relative to the 4-fluoroaniline analog, directly impacting formulation options and target engagement for procurement screening.
- [1] AstraZeneca AB. Pyrimidine derivatives. US Patent Application US2011/0046108 A1, published February 24, 2011. View Source
